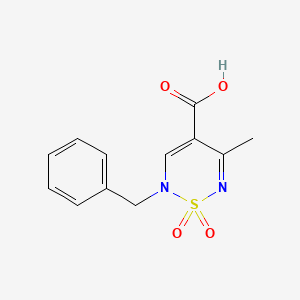

2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiadiazine derivatives, such as those related to 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide, involves ring contraction, oxidative cyclization, and reactions with various building blocks. For instance, 4H-benzo[b][1,4]thiazine 1,1-dioxides are synthesized via ring contraction of dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides, highlighting an efficient pathway to access pharmacologically relevant derivatives from readily available materials (Fülöpová et al., 2015).

Molecular Structure Analysis

The structural elucidation of thiadiazine derivatives is crucial for understanding their biological and chemical behavior. X-ray crystallography and other analytical techniques have been employed to characterize the molecular structure, confirming the presence of thiadiazine rings and various substituents that influence their physical and chemical properties. For example, the study of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide derivatives has provided insights into the stabilization of their structures through intramolecular hydrogen bonds (Siddiqui et al., 2008).

Chemical Reactions and Properties

Thiadiazine derivatives undergo various chemical reactions that enable the synthesis of a wide range of compounds with potential biological activity. These reactions include nucleophilic substitutions, ring expansions, and the formation of new C-N and S-N bonds. The versatility in chemical reactivity allows for the generation of compounds with diverse pharmacological properties and applications in medicinal chemistry (Naresh, Kant, & Narender, 2014).

Physical Properties Analysis

The physical properties of thiadiazine derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure and substitution patterns. Liquid crystalline properties of certain derivatives underscore the potential for materials science applications, with specific compounds exhibiting phases such as smectic A (SmA) and isotropic (I), indicative of their utility in the development of advanced materials (Zienkiewicz et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the ability to participate in various chemical reactions, are critical for the application of thiadiazine derivatives. Their reactivity with electrophiles, nucleophiles, and radicals can be tailored through substitution, enabling the synthesis of compounds with desired chemical and pharmacological properties. The generation of persistent radicals from thiadiazine derivatives, for instance, highlights their potential in the development of novel organic materials with unique electronic properties (Zienkiewicz et al., 2007).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis Process : The compound is synthesized through a reaction involving sulfamides and diketene, catalyzed by mercuric cyanide. This process yields various thiadiazine derivatives, including 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide (Díez et al., 1973).

Structural Properties : The structural properties of thiadiazine derivatives, including the nonplanar ring structure and the specific forms it can take, such as envelope or boat forms, have been studied using methods like X-ray crystallography (Busby, 1990).

Chemical Reactions and Stability

Hydrolysis and Conformation : Research has been conducted on the hydrolysis reactions of 2H-1,2,6-thiadiazine derivatives. The stability of different conformations in these compounds has been studied using NMR spectroscopy and molecular orbital calculations (Alkorta et al., 1996).

Ring Contraction and Pharmacological Relevance : Studies have been done on the ring contraction of thiadiazine derivatives, leading to the synthesis of benzothiazine dioxides. These derivatives are noted for their potential in biological, medicinal, and industrial applications (Fülöpová et al., 2015).

Potential Biological and Medicinal Applications

Biologically Active Derivatives : Novel biologically active derivatives of thiadiazine have been synthesized, exhibiting potential antibacterial and antioxidant activities. These derivatives were created using specific synthesis methods, like ultrasonic mediated N-alkylation (Zia-ur-Rehman et al., 2009).

Antimicrobial Properties : Research has also been focused on N-alkyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamides, synthesized for their potential as antimicrobial agents. These compounds have shown promising activity against certain bacterial strains (Bhatt et al., 2013).

Orientations Futures

Propriétés

IUPAC Name |

2-benzyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S/c1-9-11(12(15)16)8-14(19(17,18)13-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFXSXJAMAJXAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NS(=O)(=O)N(C=C1C(=O)O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B2493442.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2493444.png)

![4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2493446.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2493453.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2493456.png)

![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl 2-methanesulfonylpyrimidine-4-carboxylate](/img/structure/B2493457.png)

![1-[(3-fluorophenyl)acetyl]-4-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine](/img/structure/B2493459.png)

![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2493463.png)